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Compound of Interest

Compound Name: Elymoclavine

Cat. No.: B1202758

A Structural Showdown: Elymoclavine vs.
Lysergol

An in-depth guide for researchers and drug development professionals on the structural and
spectroscopic distinctions between the ergoline alkaloids, elymoclavine and lysergol.

This guide provides a comprehensive comparison of the structural, spectroscopic, and receptor
interaction profiles of elymoclavine and lysergol. Both are clavine alkaloids, sharing the
fundamental ergoline ring system, yet they exhibit distinct properties stemming from a subtle
difference in their chemical structures. This document aims to furnish researchers with the
necessary data and methodologies to distinguish and characterize these two important
compounds.

At a Glance: Chemical and Physical Properties

Elymoclavine and lysergol are isomers, sharing the same molecular formula (CieH1sN20) and
molecular weight (254.33 g/mol ). The primary structural difference lies in the position of a
double bond within the D-ring of the ergoline skeleton. In elymoclavine, the double bond is at
the C8-C9 position, while in lysergol, it is at the C9-C10 position. This seemingly minor
variation has significant implications for the molecule's overall geometry and its interaction with
biological targets.
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Property Elymoclavine Lysergol
Molecular Formula C16H18N20 C16H18N20
Molecular Weight 254.33 g/mol [1][2] 254.33 g/mol [3][4]
Off-white to beige crystalline Off-white to pale brown fine
Appearance
powder[5] powder[4]
Melting Point Not specified >183°C (dec.)[4]

[(6aR,10aR)-7-methyl-
[(6aR,9R)-7-methyl-6,6a,8,9-
6,6a,8,10a-tetrahydro-4H-

Systematic IUPAC Name ) T tetrahydro-4H-indolo[4,3-
indolo[4,3-fg]quinolin-9- o
fg]quinolin-9-ylmethanol[3]
yllmethanol[2]

Unveiling the Structure: Spectroscopic Analysis

Spectroscopic techniques are paramount in distinguishing between these two isomers. Nuclear
Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each
provide a unique fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (*H) and Carbon-13 (*3C) NMR spectroscopy are powerful tools for elucidating the
precise connectivity and chemical environment of atoms within a molecule. The differing
position of the double bond in elymoclavine and lysergol results in distinct chemical shifts and
coupling constants, particularly for the protons and carbons in the D-ring.

1H NMR Spectral Data (Predicted)
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Proton Elymoclavine (3, ppm) Lysergol (6, ppm)
H-2 ~7.2 ~7.2

H-4 ~6.8 ~6.8

H-5 ~6.9 ~6.9

H-7 ~2.5 (s) ~2.5 (s)

H-8 ~3.5(m)

H-9 ~5.8 (br s) ~6.3 (br s)

H-10 ~3.2 (m)

H-17 (CH20H) ~4.1 (s) ~3.6 (M)

13C NMR Spectral Data (Predicted)
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Carbon Elymoclavine (3, ppm) Lysergol (6, ppm)
C-2 ~121 ~121
C-3 ~110 ~110
C-4 ~119 ~119
C-5 ~124 ~124
C-6 ~135 ~135
C-7 ~43 ~43
C-8 ~138 ~40
C-9 ~125 ~122
C-10 ~35 ~110
Cc-11 ~128 ~128
C-12 ~108 ~108
C-13 ~139 ~139
C-14 ~129 ~129
C-15 ~58 ~58
C-16 ~62 ~62
C-17 (CH20H) ~65 ~65

Note: The predicted NMR data is based on general knowledge of similar ergoline alkaloids and
may not represent exact experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Both
elymoclavine and lysergol will exhibit characteristic peaks for the N-H stretch of the indole
ring, C-H stretches, and the O-H stretch of the alcohol group. Subtle differences in the
fingerprint region (below 1500 cm~1) may arise from the different skeletal vibrations due to the
placement of the double bond.
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Characteristic IR Absorption Bands

Functional Group Elymoclavine (cm~?) Lysergol (cm™?)
O-H Stretch (alcohol) ~3400 (broad) ~3400 (broad)
N-H Stretch (indole) ~3250 ~3250

C-H Stretch (aromatic) ~3100-3000 ~3100-3000

C-H Stretch (aliphatic) ~2950-2850 ~2950-2850

C=C Stretch (alkene) ~1650 ~1640

C-0O Stretch (alcohol) ~1050 ~1040

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. While both elymoclavine and lysergol will show a molecular ion peak ([M+H]*)
at m/z 255, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions
can be used for differentiation. For clavine-type alkaloids like lysergol, significant fragments at
m/z 268, 251, and 225, which are characteristic of peptide ergot alkaloids, are notably absent.

Biological Activity: Receptor Interactions

Both elymoclavine and lysergol are known to interact with various neurotransmitter receptors,
particularly serotonin (5-HT) and dopamine receptors. Their differing structures influence their
binding affinities and functional activities at these receptors.

Receptor Binding Affinities (Ki, nM)

Receptor Elymoclavine Lysergol
Dopamine D2 Agonist action reported Potent agonist
Serotonin 5-HT2a Interacts Partial agonist/antagonist

Elymoclavine has been reported to have dopaminergic agonist action. Lysergol has been
shown to act as a partial agonist and antagonist at 5-HTza receptors. The tetracyclic indolo[4,3-
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fg]quinoline system is considered the primary pharmacophore responsible for the high affinity
of these compounds for the 5-HTza receptor.

Experimental Protocols

Accurate characterization of elymoclavine and lysergol relies on standardized experimental
procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the alkaloid sample in approximately 0.6 mL of a suitable deuterated
solvent (e.g., CDCIs, Methanol-d4, or DMSO-ds).

« Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm
NMR tube to remove any particulate matter.

e Cap the NMR tube securely.
Data Acquisition:

e Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

e For *H NMR, standard parameters include a 30° pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds.

e For 3C NMR, a proton-decoupled experiment is typically performed with a sufficient number
of scans to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Thoroughly grind 1-2 mg of the solid alkaloid sample with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

o Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
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Data Acquisition:

e Record the IR spectrum using an FT-IR spectrometer, typically in the range of 4000-400
cm™i,

e Acquire a background spectrum of the empty sample compartment prior to sample analysis.

Electrospray lonization Mass Spectrometry (ESI-MS)

Sample Preparation:

o Prepare a dilute solution of the alkaloid sample (e.g., 1-10 pg/mL) in a suitable solvent
system, such as a mixture of acetonitrile and water with a small amount of formic acid to
promote protonation.

Data Acquisition:
« Introduce the sample solution into the ESI source of a mass spectrometer.
e Acquire mass spectra in positive ion mode.

 For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the
protonated molecular ion ([M+H]*) as the precursor ion and inducing fragmentation.

Visualizing the Structures and Pathways

The following diagrams, generated using the DOT language, illustrate the chemical structures
of elymoclavine and lysergol, as well as a simplified representation of their interaction with a
G-protein coupled receptor.

Elymoclavine

elymoclavine

Click to download full resolution via product page
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Caption: Chemical structure of elymoclavine.

Lysergol

lysergol

Click to download full resolution via product page

Caption: Chemical structure of lysergol.
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Caption: Simplified G-protein coupled receptor signaling pathway for ergoline alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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